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Compound of Interest

Compound Name: Methyl 2,4,6-trihydroxybenzoate

Cat. No.: B1580865

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the spectral data for Methyl 2,4,6-
trihydroxybenzoate, a compound of interest for its potential antioxidant, lipid-lowering, and
anticancer activities. The following sections present a comprehensive summary of its Nuclear
Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, intended to
support research and development efforts.

Chemical Structure and Properties

e |[UPAC Name: Methyl 2,4,6-trihydroxybenzoate

Molecular Formula: CeHsOs

Molecular Weight: 184.15 g/mol

CAS Number: 3147-39-5

Appearance: Solid

Spectroscopic Data

The following tables summarize the key spectral data obtained for Methyl 2,4,6-
trihydroxybenzoate.
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Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: *H NMR Spectral Data (Solvent: DMSO-ds)

Chemical Shift (8)

Multiplicity Integration Assignment
ppm

Data not available

Data not available

Data not available

Table 2: 13C NMR Spectral Data (Solvent: DMSO-ds)

Chemical Shift (6) ppm Assignment

Data not available

Data not available

Data not available

Data not available

Data not available

Note: Specific experimental *H and 3C NMR data for Methyl 2,4,6-trihydroxybenzoate was
not available in the searched databases. The tables are provided as a template for expected
data.

Infrared (IR) Spectroscopy

Table 3: FT-IR Spectral Data (Sample Preparation: KBr Pellet)
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Wavenumber (cm~?) Interpretation

Data not available

Data not available

Data not available

Data not available

Data not available

Note: A specific peak list for a KBr pellet IR spectrum of Methyl 2,4,6-trihydroxybenzoate was
not found. The NIST gas-phase IR spectrum is available but may differ from a solid-state

spectrum.

Mass Spectrometry (MS)

Table 4: Electron lonization (El) Mass Spectrometry Data

miz Relative Intensity (%) Proposed Fragment
184 44.70 [M]* (Molecular lon)
152 99.99 [M - CHsOH]*

124 50.30 [M - CHsOH - COJ*

78 7.40 [CeHe]*

69 18.60 [CsHsO]*

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic techniques
discussed. These should be adapted and optimized for specific instrumentation and sample
characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain *H and 3C NMR spectra for structural elucidation.
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Procedure:

o Sample Preparation: Dissolve approximately 5-10 mg of Methyl 2,4,6-trihydroxybenzoate
in a suitable deuterated solvent (e.g., DMSO-ds, CDCIs) in a 5 mm NMR tube.

e Instrument Setup:

[¢]

Insert the sample tube into the NMR spectrometer.

o

Lock the spectrometer on the deuterium signal of the solvent.

[e]

Shim the magnetic field to achieve optimal homogeneity.

o

Tune and match the probe for the respective nucleus (*H or 13C).
e 1H NMR Acquisition:
o Acquire a single-pulse *H NMR spectrum.

o Optimize acquisition parameters such as pulse width, acquisition time, and relaxation
delay.

o Process the Free Induction Decay (FID) by applying a Fourier transform, phase correction,
and baseline correction.

o Integrate the signals and reference the spectrum to the residual solvent peak or an
internal standard (e.g., TMS at O ppm).

e 13C NMR Acquisition:

o

Acquire a proton-decoupled 2C NMR spectrum.

[¢]

A larger number of scans will be required due to the lower natural abundance of 13C.

[¢]

Process the FID similarly to the *H spectrum.

[e]

Reference the spectrum to the solvent peak.
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Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Procedure (KBr Pellet Method):

Sample Preparation:

o Thoroughly grind 1-2 mg of Methyl 2,4,6-trihydroxybenzoate with approximately 100-200
mg of dry, IR-grade potassium bromide (KBr) in an agate mortar.

o Transfer the mixture to a pellet press and apply pressure to form a thin, transparent pellet.

o Background Spectrum: Acquire a background spectrum of the empty sample compartment to
account for atmospheric COz and H20.

o Sample Spectrum: Place the KBr pellet in the sample holder and acquire the IR spectrum.

o Data Processing: The spectrum is typically displayed in terms of transmittance or
absorbance versus wavenumber (cm~1).

Electron lonization Mass Spectrometry (EI-MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.
Procedure:

e Sample Introduction: Introduce a small amount of the solid sample into the mass
spectrometer via a direct insertion probe.

 lonization: Volatilize the sample by heating the probe. In the ion source, the gaseous
molecules are bombarded with a high-energy electron beam (typically 70 eV), causing
ionization and fragmentation.

e Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-
charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
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o Detection: The separated ions are detected, and a mass spectrum is generated, plotting the
relative abundance of ions as a function of their m/z ratio.

Workflow Visualization

The following diagram illustrates the general workflow for the spectral analysis of Methyl 2,4,6-
trihydroxybenzoate.
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Caption: Workflow for the spectral analysis of a chemical compound.

« To cite this document: BenchChem. [Spectral Analysis of Methyl 2,4,6-trihydroxybenzoate: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1580865#spectral-data-of-methyl-2-4-6-
trihydroxybenzoate-nmr-ir-mass-spec]
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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